trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735274-77-8
Cat. No.: VC2281454
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735274-77-8 |
|---|---|
| Molecular Formula | C16H20O4 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1 |
| Standard InChI Key | ATDGHJHJVSRJFS-GXTWGEPZSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O |
| SMILES | COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O |
Introduction
Chemical Identity and Basic Properties
Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound identified by the Chemical Abstracts Service (CAS) registry number 735274-77-8 . This compound possesses a molecular formula of C16H20O4 with a calculated molecular weight of 276.33 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) names this compound as (1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which precisely describes its stereochemical configuration. This nomenclature indicates the trans relationship between the substituents on the cyclohexane ring, specifically at positions 1 and 2.
The compound is also known by the synonym "Cyclohexanecarboxylic acid, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, (1R,2S)-rel-" which provides an alternative way to describe its structure . The MDL number associated with this compound is MFCD01311385, which serves as another unique identifier in chemical databases .
Structural Characteristics
The molecular structure of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid features several key functional groups:
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A cyclohexane ring serving as the central scaffold
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A carboxylic acid group (-COOH) attached to position 1 of the cyclohexane ring
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A 2-(4-methoxyphenyl)-2-oxoethyl side chain connected to position 2 of the cyclohexane ring
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A methoxy group (-OCH3) at the para position of the phenyl ring
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A ketone (C=O) linking the phenyl ring to the ethyl bridge
The stereochemistry of the compound is defined by the trans configuration of the substituents at positions 1 and 2 of the cyclohexane ring, specifically denoted as (1R,2S) in its IUPAC name. This stereochemical arrangement plays a crucial role in determining the three-dimensional structure and potential biological activities of the compound.
Chemical Identifiers and Representations
For comprehensive identification and database referencing, the compound has several standardized representations:
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Standard InChI: InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1
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Standard InChIKey: ATDGHJHJVSRJFS-GXTWGEPZSA-N
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Canonical SMILES: COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
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Isomeric SMILES: COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
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PubChem Compound ID: 24722527
These standardized representations enable precise identification and facilitate database searches for this compound across various chemical databases and literature repositories.
| Manufacturer | Product Number | Product Description | Purity | Packaging | Price (USD) |
|---|---|---|---|---|---|
| Matrix Scientific | 106293 | trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | >95% | 5g | $4,875 |
| Matrix Scientific | 106293 | trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | >95% | 1g | $1,311 |
| Rieke Metals | 18516-07 | Trans-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 97% | 5g | $5,155 |
| American Custom Chemicals Corporation | CHM0070268 | TRANS-2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID | 95.00% | 5G | $5,518.01 |
| American Custom Chemicals Corporation | CHM0070268 | TRANS-2-[2-(4-METHOXYPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID | 95.00% | 1G | $1,807 |
The pricing data reveals that this compound commands a premium price, with costs ranging from approximately $1,300 to $5,500 depending on quantity and supplier . This price point suggests that the compound is primarily used in research applications where small quantities are sufficient, rather than in large-scale industrial processes.
| Supplier | Country | Contact Information | Advantage Rating |
|---|---|---|---|
| J & K SCIENTIFIC LTD. | China | 010-82848833, 400-666-7788, jkinfo@jkchemical.com | 76 |
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, +86-13028896684, sales@rrkchem.com | 58 |
The availability from multiple suppliers indicates that there is a consistent, albeit specialized, demand for this compound in research and development applications .
Chemical Reactivity and Functional Group Analysis
Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid contains several reactive functional groups that contribute to its potential utility in organic synthesis and medicinal chemistry.
Carboxylic Acid Functionality
The carboxylic acid group at position 1 of the cyclohexane ring can participate in various reactions:
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Esterification with alcohols to form corresponding esters
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Amidation reactions with amines to form amides
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Reduction to primary alcohols using strong reducing agents
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Activation followed by nucleophilic substitution to form various derivatives
These transformations could enable the incorporation of this compound into more complex structures, potentially useful in medicinal chemistry applications.
Ketone Functionality
The ketone group in the 2-(4-methoxyphenyl)-2-oxoethyl side chain provides additional reactivity:
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Reduction to secondary alcohols
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Condensation reactions with hydrazines, hydroxylamines, or amines
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Wittig reactions to form olefins
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Aldol condensations to extend the carbon framework
The combination of ketone and carboxylic acid functionalities in a single molecule offers interesting possibilities for selective transformations and the creation of diverse chemical libraries.
Methoxyphenyl Group
The methoxyphenyl moiety presents opportunities for further functionalization:
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Demethylation to form the corresponding phenol
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Electrophilic aromatic substitution reactions at available positions
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Cross-coupling reactions if converted to suitable precursors (e.g., triflates or halides)
The presence of the methoxy group also influences the electronic properties of the aromatic ring, potentially affecting the reactivity and properties of the entire molecule.
Structural Comparison with Related Compounds
Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid shares structural similarities with several related compounds, including its methyl-substituted analog trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid.
Comparative Analysis of Structural Analogs
Table 3: Comparison of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with Structural Analogs
| Feature | trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
|---|---|---|
| Molecular Formula | C16H20O4 | C16H20O3 |
| Molecular Weight | 276.33 g/mol | 260.34 g/mol |
| Para Substituent | Methoxy (-OCH3) | Methyl (-CH3) |
| Electronic Properties | More electron-donating | Less electron-donating |
| Hydrogen Bonding Capability | Higher (oxygen in methoxy can act as H-bond acceptor) | Lower (methyl group lacks H-bond capabilities) |
| Hydrophilicity | More hydrophilic | More lipophilic |
The key structural difference between these compounds is the para substituent on the phenyl ring. The methoxy group in trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid contributes different electronic and hydrogen-bonding properties compared to the methyl group in its analog. These differences would likely influence the reactivity, physical properties, and potential biological activities of the respective compounds.
Structure-Property Relationships
The presence of the methoxy group in trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid likely confers:
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Increased polarity and potentially improved water solubility compared to methyl-substituted analogs
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Enhanced hydrogen bonding capabilities, potentially affecting crystal packing and melting point
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Different electronic effects on the aromatic ring, influencing reactivity in electrophilic aromatic substitution reactions
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Potential differences in biological activity, as the methoxy group is a common motif in many bioactive compounds
These structure-property relationships could be exploited in the design of derivatives with optimized properties for specific applications.
Future Research Directions
Based on the structural features and potential applications of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, several promising research directions can be envisioned.
Synthetic Methodology Development
Future research could focus on:
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Development of more efficient and stereoselective synthetic routes
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Exploration of green chemistry approaches to its synthesis
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Investigation of catalyst systems that enable one-pot transformations to access this compound
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Scale-up studies to reduce production costs and increase availability
Advances in synthetic methodology could make this compound more accessible for various applications and potentially reduce its current high cost.
Derivatization Studies
The multiple functional groups present in trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid provide opportunities for diverse derivatization studies:
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Creation of ester, amide, or anhydride derivatives through transformations of the carboxylic acid group
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Modification of the ketone functionality to access alcohols, oximes, or hydrazones
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Substitution or modification of the methoxy group to study electronic effects
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Introduction of additional functional groups at available positions
Such derivatization studies could generate libraries of compounds with diverse properties and potential applications.
Structure-Activity Relationship Studies
For compounds showing promising biological activity, structure-activity relationship studies could explore:
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The importance of the trans stereochemistry for activity
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The role of the methoxy substituent in biological interactions
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The optimal distance between the functional groups for biological activity
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The effects of modifying various structural elements on potency and selectivity
These studies would contribute to a deeper understanding of the structural requirements for specific biological activities and potentially lead to the development of improved bioactive compounds.
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